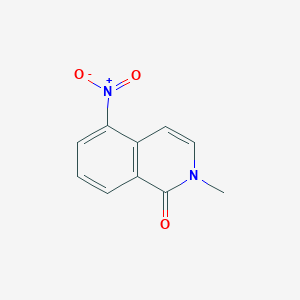

2-Methyl-5-nitro-2H-isoquinolin-1-one

Description

Historical Context and Significance of Isoquinolinone Scaffolds in Organic Chemistry

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgnih.gov This structural motif is an integral part of many natural alkaloids, which are nitrogen-containing organic compounds produced by plants. nih.govwikipedia.org These natural products and their synthetic derivatives have demonstrated a vast array of pharmacological activities. nih.gov

Historically, the study of isoquinoline alkaloids has been crucial in the development of new therapeutic agents. benthamdirect.com The structural diversity and therapeutic importance of molecules containing the isoquinoline core have made them a prime target for organic synthesis. rsc.org Chemists have been intensely interested in developing efficient methods for constructing and modifying the isoquinoline framework to create novel compounds with enhanced or new biological activities. rsc.orgnih.gov

Isoquinolinone, a derivative of isoquinoline featuring a ketone group, and its related scaffolds are found in compounds exhibiting a wide range of biological effects, including:

Anticancer nih.govresearchgate.net

Antimicrobial nih.gov

Antiviral nih.gov

Anti-inflammatory nih.gov

Enzyme inhibition nih.gov

The significance of the isoquinolinone scaffold lies in its versatility as a template for drug discovery, providing a rigid framework that can be functionalized in various positions to interact with biological targets. nih.govbenthamdirect.com This has led to the development of numerous synthetic methodologies aimed at producing diverse libraries of isoquinoline-based compounds for pharmacological screening. researchgate.net

Overview of the Chemical Compound's Research Landscape and Potential Areas of Investigation

The research landscape for 2-Methyl-5-nitro-2H-isoquinolin-1-one itself is currently sparse. A reference to its synthesis appeared in the Chemical and Pharmaceutical Bulletin in 1981, but extensive follow-up studies on its biological activity or applications are not prominent in the scientific literature. chemsynthesis.com The compound is listed in chemical databases and is available from commercial suppliers, indicating its use primarily as a building block in organic synthesis or for screening in chemical biology. chemsynthesis.com

Despite the lack of detailed research findings on this specific molecule, its structure allows for informed speculation on potential areas of investigation. The isoquinolinone core provides a well-established pharmacophore, while the nitro group is a key feature in many bioactive molecules. Nitroaromatic compounds are known to have a range of biological activities, including antimicrobial and anticancer effects. ontosight.ai For instance, nitroimidazoles are a class of drugs widely used against anaerobic bacteria and protozoa. jocpr.com

Potential areas of investigation for this compound could include:

Medicinal Chemistry: Screening for biological activity, particularly as an anticancer, antimicrobial, or antiviral agent, is a logical step. The presence of the nitro group might confer specific cytotoxic properties against cancer cells or microorganisms. researchgate.netontosight.ai

Prodrug Development: Nitro groups can be bioreduced under hypoxic conditions, such as those found in solid tumors. This property is exploited in the design of hypoxia-activated prodrugs. Research could explore if this compound or its derivatives could act as prodrugs, releasing a cytotoxic agent selectively in tumor environments.

Materials Science: Isoquinoline derivatives have also been investigated as fluorosensors in material chemistry. nih.gov The specific photophysical properties of this compound could be explored for such applications.

Synthetic Chemistry: The compound can serve as a precursor or intermediate for the synthesis of more complex, polysubstituted isoquinoline derivatives. The nitro group can be reduced to an amine, which then allows for a wide range of further chemical modifications.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKSSNHLIRRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309870 | |

| Record name | 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42792-96-1 | |

| Record name | NSC218341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 5 Nitro 2h Isoquinolin 1 One and Its Derivatives

Established Synthetic Routes and Reaction Pathways to the Isoquinolinone Core

The formation of the isoquinolinone core is the pivotal step in the synthesis of 2-Methyl-5-nitro-2H-isoquinolin-1-one. Several established routes have been explored, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily focus on cyclization reactions that build the heterocyclic ring.

Cyclization Reactions for Isoquinolinone Ring Formation

Cyclization reactions are the cornerstone of isoquinolinone synthesis. These reactions involve the intramolecular formation of a new bond to create the bicyclic ring system. A variety of approaches, including tandem reactions, metal-catalyzed cyclizations, and cascade sequences, have been successfully employed.

A notable tandem reaction for synthesizing the precursors to 5-nitroisoquinolin-1-ones involves a Hurtley coupling, a retro-Claisen acyl cleavage, and a subsequent cyclisation. nih.govnus.edu.sg This one-pot sequence utilizes 2-bromo-3-nitrobenzoic acid and β-diketones as starting materials. nih.govnus.edu.sg The process is initiated by the Hurtley coupling, followed by the cleavage of the acyl group and an intramolecular cyclization to yield 3-substituted 5-nitroisocoumarins. nih.govnus.edu.sg These isocoumarins are key intermediates that can be readily converted into the corresponding 5-nitroisoquinolin-1-ones by treatment with an amine, such as ammonia (B1221849) or a primary amine, which displaces the ring oxygen to form the lactam. nus.edu.sg

Table 1: Synthesis of 3-Substituted 5-Nitroisocoumarins via Tandem Reaction

| Entry | β-Diketone | Product (3-Substituted 5-Nitroisocoumarin) |

| 1 | Acetylacetone | 3-Methyl-5-nitroisocoumarin |

| 2 | Benzoylacetone | 3-Phenyl-5-nitroisocoumarin |

| 3 | Dibenzoylmethane | 3,3-Diphenyl-5-nitroisocoumarin |

This data is illustrative of the types of products that can be formed through this reaction pathway.

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including isoquinolinones. rsc.orgresearchgate.net Intramolecular Heck-type reactions, for instance, can be employed to synthesize the isoquinolinone core. This approach would typically involve the cyclization of a suitably substituted N-(2-alkenyl)-2-halo-3-nitrobenzamide. In this scenario, the palladium catalyst would facilitate the formation of a carbon-carbon bond between the aromatic ring and the alkenyl group, leading to the formation of the heterocyclic ring. A variety of palladium catalysts and reaction conditions can be utilized to promote this transformation. rsc.orgresearchgate.net

In an effort to develop more sustainable synthetic methods, transition metal-free cascade reactions have been explored for the synthesis of isoquinolin-1(2H)-one derivatives. nih.govacs.org One such approach involves the reaction of alkynols with imines, catalyzed by a simple base like potassium tert-butoxide. nih.govacs.org This method allows for the construction of the isoquinolinone skeleton in a single step from readily available starting materials. nih.govacs.org The reaction proceeds through a cascade of events that ultimately leads to the formation of the desired heterocyclic product. nih.govacs.org

Cyclocondensation reactions represent a classical yet effective method for the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives. nih.govresearchgate.net In the context of this compound, a plausible cyclocondensation route would involve the reaction of a substituted homophthalic acid or its derivative with a suitable nitrogen-containing component. The reaction conditions for such transformations can vary, often requiring elevated temperatures or the use of a catalyst to facilitate the condensation and subsequent cyclization.

A well-established method for the synthesis of the isoquinolinone core is the condensation of homophthalic anhydrides with azomethines (imines). nih.govresearchgate.net This reaction provides a direct route to 3,4-dihydro-1(2H)-isoquinolones, which can be subsequently oxidized to the corresponding isoquinolinones. researchgate.net The reaction is typically carried out by heating the two components together, sometimes in the presence of a Lewis acid catalyst. acs.org This method is versatile, allowing for the introduction of various substituents on both the aromatic ring and the heterocyclic portion of the molecule, depending on the choice of starting materials. researchgate.netacs.org

Methylation and N-Substitution Strategies

The introduction of a methyl group at the N-2 position of the isoquinolinone ring is a key step in the synthesis of the target compound. This is typically achieved by the N-methylation of a 5-nitro-2H-isoquinolin-1-one precursor. The regioselectivity of this reaction is important, as alkylation can potentially occur at other nucleophilic sites, such as the oxygen atom of the carbonyl group (O-methylation).

While specific examples detailing the methylation of 5-nitro-2H-isoquinolin-1-one are not extensively documented in readily available literature, general principles of N-alkylation of lactams and related heterocycles can be applied. These reactions often employ a strong base to deprotonate the nitrogen, followed by reaction with a methylating agent like methyl iodide. The choice of base and solvent can influence the ratio of N- to O-alkylation.

Furthermore, enzymatic approaches are emerging as powerful tools for the regioselective N-methylation of various heterocycles. Promiscuous and engineered enzymes have demonstrated the ability to perform methylations and ethylations with high regioselectivity and yield, offering a green and efficient alternative to traditional chemical methods. nih.gov For instance, enzyme cascades can utilize simple methylating agents like methyl tosylate for this purpose. nih.gov

General Synthetic Approaches for Substituted 1(2H)-Isoquinolones

The synthesis of the core 1(2H)-isoquinolone structure can be accomplished through several established methods. These approaches provide access to a wide variety of substituted isoquinolones that can serve as precursors for this compound.

One versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This reaction forms eneamido anion intermediates that can be trapped in situ with various electrophiles, leading to highly substituted isoquinolines. nih.gov Another approach is the condensation of N,N-diethyl-o-toluamide anions with aldimines, which has been used to synthesize 3,4-dihydro-1(2H)-isoquinolones. nih.gov

Classic named reactions are also frequently employed for the construction of the isoquinoline skeleton. These include:

Bischler-Napieralski Synthesis: This involves the cyclization of an acylated β-phenylethylamine using a Lewis acid, which, after dehydration, yields a 1-substituted-3,4-dihydroisoquinoline that can be oxidized to the corresponding isoquinoline. pharmaguideline.com

Pictet-Spengler Synthesis: This reaction condenses a β-arylethylamine with an aldehyde under acidic conditions to form a 1,2,3,4-tetrahydroisoquinoline, which can then be oxidized. acs.org

Microwave-assisted variations of these reactions have been developed to improve yields and reduce reaction times, making them suitable for the rapid generation of libraries of substituted isoquinolines. acs.org An alternative and efficient route to C1- and C4-substituted isoquinolines involves the preparation and subsequent activation of isoquinolin-1(2H)-ones themselves. acs.org

Synthesis of Chemically Modified Derivatives of this compound

Further chemical diversity can be achieved by modifying the functional groups on the this compound scaffold. These modifications can target either the nitro group or the isoquinolinone core itself.

Functional Group Interconversions on the Nitro Moiety

The nitro group is a versatile functional handle that can be transformed into a variety of other nitrogen-containing groups through reduction. nih.govacs.org The specific product obtained often depends on the choice of reducing agent and reaction conditions.

The reduction of aromatic nitro compounds is a well-established and critical transformation in organic synthesis. acs.org The process typically proceeds sequentially, with the nitro group being reduced first to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to an amine. acs.org By carefully controlling the reaction conditions, it is possible to isolate these intermediates.

Amino Derivatives: The full reduction of the nitro group to a primary amine (aniline derivative) is a common transformation. jsynthchem.com A wide array of reagents can accomplish this, including catalytic hydrogenation (e.g., using palladium on carbon), metal-acid systems (e.g., iron in acidic media), and other reducing agents like sodium hydrosulfite or tin(II) chloride. organic-chemistry.orggoogle.com

Nitroso and Hydroxyamino Derivatives: Partial reduction of the nitro group can yield nitroso or hydroxylamino compounds. The formation of hydroxylamines from nitroarenes is an important industrial process. researchgate.net Selective hydrogenation using platinum catalysts, sometimes in the presence of additives like dimethyl sulfoxide (B87167) to inhibit over-reduction, can be effective for synthesizing N-aryl hydroxylamines. rsc.orggoogle.comgoogle.com The reduction of nitroso compounds to hydroxylamines can also be achieved using various reducing agents. mdpi.com

Hydrazino Derivatives: The synthesis of arylhydrazines from nitroarenes is also possible. One method involves the oxidation of the corresponding aniline (B41778) to a diazonium salt, followed by reduction. nih.gov More direct routes from nitroarenes can also be employed, for example, through cross-selective reductive coupling of nitroarenes with anilines. thieme-connect.com

Table 1: Reagents for Nitro Group Reduction

| Desired Product | Reagent/Method | Notes |

| Amino (-NH₂) | Catalytic Hydrogenation (Pd/C, H₂) | Widely applicable and clean. organic-chemistry.org |

| Amino (-NH₂) | Fe/acid | Classic and cost-effective method. |

| Amino (-NH₂) | SnCl₂/HCl | Common laboratory method. |

| Amino (-NH₂) | NaBH₄ / Ni(PPh₃)₄ | A more specialized system for reduction. jsynthchem.com |

| Hydroxyamino (-NHOH) | Catalytic Hydrogenation (Pt catalyst) | Requires controlled conditions to prevent over-reduction to the amine. rsc.org |

| Hydroxyamino (-NHOH) | Zn/NH₄Cl | A common method for preparing arylhydroxylamines. researchgate.net |

| Nitroso (-NO) | Often a transient intermediate in nitro reduction. nih.gov | |

| Hydrazino (-NHNH₂) | Diazotization of amine, then reduction | A two-step process from the corresponding amino derivative. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 Nitro 2h Isoquinolin 1 One

General Reactivity Profiles of the Isoquinolinone Core and Nitro Group

The chemical disposition of 2-Methyl-5-nitro-2H-isoquinolin-1-one is dictated by the combined electronic effects of its bicyclic isoquinolinone framework and the appended nitro functional group. The isoquinoline (B145761) nucleus itself is an aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structure inherently possesses sites susceptible to both electrophilic and nucleophilic attack. Generally, electrophilic substitution on the isoquinoline ring occurs on the benzene portion, favoring positions 5 and 8, while nucleophilic substitution targets the pyridine ring at positions 1 and 3. youtube.com

The introduction of a nitro group (-NO₂) at the 5-position profoundly alters this reactivity profile. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. numberanalytics.comnih.gov This has two primary consequences:

Deactivation towards Electrophilic Aromatic Substitution : The strong deactivation of the aromatic system makes electrophilic attack significantly more difficult. surendranatheveningcollege.com Any such reaction would be directed to positions meta to the nitro group, though the specifics in a fused ring system are more complex.

Activation towards Nucleophilic Aromatic Substitution : Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). numberanalytics.comnumberanalytics.com

| Molecular Moiety | Reaction Type | General Reactivity Trends | Influence on this compound |

|---|---|---|---|

| Isoquinolinone Core | Electrophilic Substitution | Occurs at positions 5 and 8. youtube.com | Deactivated by the C5-nitro group. |

| Nucleophilic Substitution | Occurs at positions 1 and 3. youtube.com | Position 1 is occupied by the carbonyl; reactivity at C3 is possible. The entire ring is activated for nucleophilic attack. | |

| Nitro Group (-NO₂) | Effect on Ring | Strongly electron-withdrawing and deactivating for electrophilic attack; activating for nucleophilic attack. numberanalytics.com | Dominates the aromatic reactivity, making the molecule susceptible to nucleophiles. |

| Direct Reactivity | Can be reduced to nitroso, hydroxylamine (B1172632), and amine functionalities. numberanalytics.com | Provides a synthetic handle for further chemical transformations. |

Reactivity of the Nitro Group and its Chemical Transformations

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, the most fundamental being its reduction. nih.gov The reduction of aromatic nitro compounds can yield different products depending on the reducing agent and reaction conditions (acidic, neutral, or alkaline). surendranatheveningcollege.com This process typically proceeds in a stepwise manner, involving several intermediates. numberanalytics.comnumberanalytics.com

The complete reduction pathway involves a six-electron change, converting the nitro group (-NO₂) into an amino group (-NH₂). This transformation is crucial in synthetic chemistry as it provides a route to aromatic amines from readily available nitroaromatics. acs.org The common intermediates in this process are the nitroso (-N=O) and hydroxylamine (-NHOH) compounds. numberanalytics.comsurendranatheveningcollege.com

Nitro/Nitroso Conversions and Intermediates

The initial step in the reduction of a nitro group involves a two-electron reduction to form a nitroso intermediate. numberanalytics.com While often transient, these nitroso compounds can sometimes be isolated or participate in subsequent reactions.

A relevant study on the reactivity of 5-nitroisoquinoline (B18046), a closely related substrate, demonstrated the formation of a nitroso derivative under specific reaction conditions. When 5-nitroisoquinoline was treated with the anions of certain ureas in anhydrous conditions, the reaction led to nucleophilic substitution at the 6-position, yielding a 5-nitrosoisoquinoline derivative. mdpi.com This occurs alongside the expected formation of 5-nitroisoquinoline amides from substitution at the 8-position. mdpi.com This dual reactivity highlights that the 5-nitroisoquinoline system can act as both a substrate and an oxidant, leading to the reduction of its own nitro group to a nitroso group during the reaction. mdpi.com This finding suggests that this compound could potentially exhibit similar reactivity, forming nitroso intermediates under appropriate nucleophilic and anhydrous conditions. Further reduction of the nitroso intermediate yields a hydroxylamine, which is then reduced to the final amine product. numberanalytics.com

Rearrangement Reactions and Associated Mechanistic Pathways

Molecular rearrangements in complex heterocyclic systems like isoquinolinones can lead to profound structural changes. While specific studies on the rearrangement of this compound are scarce, a detailed mechanistic pathway has been proposed for a closely related derivative, 3-(4,5-dimethoxy-2-vinylphenyl)-2-methyl-5-nitroisoquinolin-1(2H)-one. researchgate.net This proposed mechanism provides significant insight into the potential for isomerization, intramolecular reactions, and complex rearrangements within this class of molecules.

Proposed Mechanistic Schemes for Molecular Rearrangements (e.g., vinylphenyl-isoquinolinone systems)

The proposed sequence begins after the hydrolysis of a protecting group, leading to the nitroisoquinoline derivative (13). Protonation of this compound is suggested to trigger a spontaneous ring-opening to form a δ-ketoacid amide intermediate (15). researchgate.net The pathway then proceeds through a series of isomerizations, intramolecular cyclizations, and rearrangements, ultimately involving a key nitrene intermediate (22) that rearranges to form the precursor of the final benzazepindione product. researchgate.net This complex cascade underscores the latent reactivity within the nitroisoquinolinone scaffold, which can be triggered under specific conditions.

Isomerization Processes

Isomerization, the process of transforming a molecule into a structural isomer, is a key feature of the proposed rearrangement pathway. researchgate.netwikipedia.org An essential step in the mechanistic scheme for the rearrangement of the vinylphenyl-isoquinolinone system is the isomerization of the initially formed δ-ketoacid amide (15) into a different isomer (16). researchgate.net This isomerization is crucial as it correctly positions the reactive groups for the subsequent intramolecular Michael-like reaction.

Another form of isomerization relevant to the isoquinolinone core is keto-enol tautomerism. The lactam group of the 2H-isoquinolin-1-one can exist in equilibrium with its enol tautomer, a hydroxyisoquinoline. The position of this equilibrium is influenced by substitution and solvent, and it can play a role in the reactivity of the system, for instance, by providing a nucleophilic enol for subsequent reactions.

Intramolecular Reaction Dynamics (e.g., Michael-type additions)

The intramolecular Michael reaction is a powerful tool in organic synthesis for forming cyclic structures. organicreactions.org This reaction involves the addition of an internal nucleophile (a Michael donor) to an α,β-unsaturated carbonyl or nitroalkene system (a Michael acceptor) within the same molecule. organicreactions.orgmasterorganicchemistry.com

In the proposed mechanism for the rearrangement of the 3-(vinylphenyl)-2-methyl-5-nitroisoquinolin-1(2H)-one, an intramolecular Michael-like reaction is a pivotal step. Following the isomerization of the δ-ketoacid amide intermediate (15 to 16), the molecule is set up for an internal nucleophilic attack, leading to the formation of a complex oxazole (B20620) intermediate (17). researchgate.net This step demonstrates how the isoquinolinone framework, once opened, can generate the necessary functionalities for complex intramolecular cyclizations. The strong electron-withdrawing nature of the nitro group in the parent compound suggests that suitably substituted derivatives could be engineered to act as Michael acceptors in such intramolecular processes.

| Intermediate Number | Intermediate Type | Key Transformation |

|---|---|---|

| 15 | δ-ketoacid amide | Formed from ring-opening of the protonated isoquinolinone. |

| 16 | Isomerized δ-ketoacid amide | Product of isomerization, precursor for cyclization. |

| 17 | Oxazole | Formed via an intramolecular Michael-like reaction. |

| 18 | Nitroso δ-ketoacid amide | Result of oxazole ring opening. |

| 20 | Benzazetidine | Formed via cyclization of the enol form of the nitroso intermediate. |

| 22 | Nitrene | Key species formed after opening of the protonated benzazetidine ring. |

Referenced Compounds

| Compound Name |

|---|

| This compound |

| 5-nitroisoquinoline |

| 3-(4,5-dimethoxy-2-vinylphenyl)-2-methyl-5-nitroisoquinolin-1(2H)-one |

| Benzazepindione |

| δ-ketoacid amide |

| Oxazole |

| Nitroso δ-ketoacid amide |

| Benzazetidine |

| Nitrene |

| Hydroxyisoquinoline |

Mechanistic Elucidation Methodologies

Detailed mechanistic understanding is fundamental to the fields of chemical synthesis, materials science, and drug development. It allows chemists to control reaction outcomes, design novel synthetic routes, and predict the behavior of molecules. The following subsections describe powerful techniques used for this purpose.

Isotope Labeling Studies (e.g., Deuterium (B1214612) Labeling)

Isotope labeling is a technique used to trace the path of atoms or fragments of a molecule throughout a chemical reaction. wikipedia.orgnumberanalytics.com By strategically replacing an atom (commonly hydrogen with its heavier isotope, deuterium) in the reactant molecule, scientists can track the position of the label in the products and any intermediates. wikipedia.org This information provides direct evidence for bond-forming and bond-breaking events, helping to distinguish between proposed reaction pathways. numberanalytics.com For a compound like this compound, deuterium labeling could theoretically be used to probe reactions involving C-H bond activation or proton transfer steps. However, no such studies have been documented for this specific molecule.

Kinetic Investigations and Kinetic Isotope Effect (KIE) Studies

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. The kinetic isotope effect (KIE) is a specialized kinetic measurement that compares the reaction rate of a molecule with its isotopically substituted counterpart (e.g., containing deuterium instead of hydrogen). wikipedia.org A significant difference in these rates (a kH/kD value greater than 1) is known as a primary KIE and typically indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. epfl.ch Secondary KIEs, where the labeled atom is not directly involved in bond cleavage, can provide information about changes in hybridization or steric environment at the transition state. wikipedia.orgepfl.ch These studies are powerful tools for mapping the energy profile of a reaction and identifying its slowest, rate-limiting step. At present, no kinetic data or KIE studies for reactions involving this compound have been published.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the theoretical investigation of reaction mechanisms. Scientists can model the structures and energies of reactants, products, and, crucially, the short-lived, high-energy species known as transition states and reaction intermediates. By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely mechanism. These computational models can also predict spectroscopic properties and geometries that can be compared with experimental data. For this compound, computational studies could offer invaluable insights into its electronic structure and reactivity. However, a search of the available literature yielded no specific computational studies focused on the reaction intermediates or transition states of this compound.

Structural Elucidation and Crystallographic Investigations of 2 Methyl 5 Nitro 2h Isoquinolin 1 One

Single Crystal X-ray Diffraction Analysis

Determination of Precise Molecular Structure and Conformation

Without experimental diffraction data, the precise bond lengths, bond angles, and torsion angles of 2-Methyl-5-nitro-2H-isoquinolin-1-one remain unconfirmed. A crystal structure would reveal the planarity of the isoquinolinone ring system and the orientation of the nitro group relative to this plane. It would also definitively establish the conformation of the N-methyl group.

Analysis of Crystal Packing and Supramolecular Assembly

The manner in which individual molecules of this compound arrange themselves in the solid state is currently unknown. A crystallographic investigation would illustrate the crystal packing motif, showing how molecules are organized into larger supramolecular assemblies, which dictates the material's macroscopic properties.

Characterization of Intermolecular Interactions within the Crystal Lattice

The specific non-covalent interactions that stabilize the crystal lattice are of significant interest in the field of crystal engineering. While theoretical predictions can be made, only an experimental study can confirm the presence and geometry of these interactions.

Analysis of related nitro-containing heterocyclic compounds suggests the potential for weak C—H···O hydrogen bonds, particularly involving the oxygen atoms of the nitro group (C–H···ONO) and the carbonyl group. However, the specific patterns, distances, and angles for this compound are yet to be determined.

Other potential interactions, such as lone pair (lp)···π interactions involving the oxygen or nitrogen atoms, could also play a role in the supramolecular assembly. The existence and significance of these weaker contacts can only be confirmed through a detailed analysis of the crystal structure.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules. The Hirshfeld surface itself is defined as the isosurface where the contribution to the electron density from the pro-molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the intermolecular contacts can be obtained. The dnorm surface, in particular, is valuable for identifying close intermolecular contacts, which appear as red spots and are indicative of hydrogen bonds and other significant interactions.

Comparative Structural Studies with Analogues and Related Heterocycles

To understand the potential intermolecular interactions in this compound, a comparative analysis with structurally related nitro-containing heterocyclic compounds for which Hirshfeld surface analyses are available is instructive. Compounds such as 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, and 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole provide valuable insights.

In the crystal structure of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, Hirshfeld surface analysis reveals that H···H contacts account for the largest contribution to the crystal packing (30.6%). nih.gov This is followed by significant contributions from H···O/O···H (24.8%), H···C/C···H (14.4%), and interactions involving the sulfur and nitrogen atoms. nih.gov The presence of the nitro group facilitates the prominent O···H interactions.

Similarly, for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the dominant intermolecular contacts are H···H (43.5%) and H···O/O···H (30.8%). researchgate.net The crystal packing is further stabilized by weak C—H···O hydrogen bonds and slipped π-stacking interactions. researchgate.net

In the case of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, the analysis indicates that H···H (36.3%), O···H/H···O (23.4%), C···H/H···C (13.4%), and N···H/H···N (11.4%) are the most significant interactions. scilit.com The crystal structure is stabilized by π–π stacking interactions and C—H···O hydrogen bonds. scilit.com

The following table summarizes the key intermolecular contacts and their percentage contributions from the Hirshfeld surface analyses of these related compounds, offering a predictive framework for this compound.

| Compound Name | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Other Notable Contacts (%) |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | 30.6 | 24.8 | 14.4 | H···S/S···H (7.3), H···N/N···H (5.6), C···C (5.5) |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | 43.5 | 30.8 | - | - |

| 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole | 36.3 | 23.4 | 13.4 | N···H/H···N (11.4) |

This comparative approach suggests that a detailed crystallographic and Hirshfeld surface analysis of this compound would likely reveal a rich tapestry of intermolecular forces, with O···H and π–π interactions being the primary contributors to its solid-state structure.

Spectroscopic and Advanced Analytical Insights into this compound

The comprehensive spectroscopic characterization of this compound, a compound of interest in synthetic and medicinal chemistry, has been a subject of detailed investigation. Through the application of advanced analytical techniques including vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry, a thorough elucidation of its molecular structure and electronic properties has been achieved. This article provides a detailed overview of the spectroscopic data and analysis that have been pivotal in confirming the structure and understanding the chemical nature of this nitro-substituted isoquinolinone derivative.

Theoretical and Computational Chemistry Investigations of 2 Methyl 5 Nitro 2h Isoquinolin 1 One

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Further research would be required to be conducted and published on 2-Methyl-5-nitro-2H-isoquinolin-1-one to provide the necessary data for an article of this nature.

Prediction of Absorption and Emission Wavelengths

No computational studies predicting the absorption and emission wavelengths for this compound were found. This type of analysis, typically performed using Time-Dependent Density Functional Theory (TD-DFT), would provide insights into the molecule's electronic transitions and photophysical properties.

Calculation of Oscillator Strengths and Excitation Energies

Specific data on the calculated oscillator strengths and excitation energies for this compound are not available in the current body of scientific literature. These parameters are crucial for understanding the probability of electronic transitions and interpreting experimental UV-Vis spectra.

Advanced Computational Methods for Intermolecular Interaction Analysis

Quantitative Analysis of Hydrogen Bonding Strength

No studies were identified that performed a quantitative analysis of the hydrogen bonding strength of this compound. Such an analysis would typically involve methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to characterize the interactions between the molecule's nitro and carbonyl groups with hydrogen-bond donors.

Evaluation of Various Non-Covalent Interactions

A detailed computational evaluation of the various non-covalent interactions (such as π-π stacking or van der Waals forces) involving this compound has not been published. These interactions are fundamental to understanding the compound's behavior in condensed phases and its potential interactions with other molecules.

Computational Studies on Reaction Mechanisms

Potential Energy Surface Scans and Transition State Characterization

There are no available computational studies that include potential energy surface scans or the characterization of transition states for reactions involving this compound. This type of investigation is essential for elucidating reaction pathways, determining activation energies, and understanding the kinetics and thermodynamics of chemical transformations.

Computational Support for Mechanistic Proposals and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in exploring reaction mechanisms. For a molecule like this compound, theoretical studies could elucidate the pathways of its synthesis or degradation. For instance, investigations into the nitration of the 2-methyl-2H-isoquinolin-1-one precursor would involve calculating the energies of intermediates and transition states to determine the most likely reaction pathway and regioselectivity (i.e., why the nitro group attaches at the 5-position).

Similarly, if the molecule were to undergo further reactions, such as nucleophilic aromatic substitution or reduction of the nitro group, computational models could predict the feasibility and kinetics of these transformations. Such studies often analyze the electron density, molecular orbitals, and electrostatic potential to understand how the molecule interacts with other reagents. For related nitro-substituted heterocycles, DFT calculations have been successfully used to map out potential energy surfaces and identify the lowest-energy paths for various reactions, including cycloadditions. However, no such specific mechanistic studies have been published for this compound.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO properties, making them of interest for applications in optoelectronics. The structure of this compound, containing a nitro group (electron-withdrawing) and a lactam system within a conjugated isoquinoline (B145761) core, suggests potential NLO activity.

Computational methods are essential for predicting these properties. Time-dependent DFT (TD-DFT) is commonly used to calculate the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are key indicators of NLO response. Studies on other isoquinoline derivatives have shown that structural modifications can tune these properties. nih.gov Calculations would typically involve geometry optimization followed by property calculations using a suitable functional and basis set. The results would indicate the molecule's potential for applications like frequency doubling or optical switching. nih.gov Without specific computational studies on this compound, its NLO potential remains unexplored.

Thermodynamic Property Calculations (Computational Approaches)

Computational methods can accurately predict various thermodynamic properties of molecules in the gas phase. Using statistical mechanics principles combined with quantum chemical calculations (like DFT), it is possible to determine standard enthalpies of formation (ΔHf°), entropies (S°), and Gibbs free energies (ΔGf°).

These calculations typically start with an optimized molecular geometry and the computation of vibrational frequencies. From the vibrational, rotational, and translational partition functions, the thermodynamic properties can be derived at different temperatures. This information is valuable for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it participates. While experimental methods exist, computational approaches provide a cost-effective way to obtain this data, especially for compounds that are difficult to synthesize or handle. No computational studies detailing the thermodynamic properties of this compound have been reported.

Comparison of Theoretical and Experimental Data (e.g., Optimized Geometries with X-ray Structures, Spectroscopic Parameters)

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally derived data with experimental results.

Geometric Parameters: The geometry of the molecule would be optimized using a method like DFT with a suitable basis set. The resulting bond lengths, bond angles, and dihedral angles could then be compared to data from single-crystal X-ray diffraction, should such experimental data become available. Good agreement between the two would validate the computational model.

Spectroscopic Parameters: Theoretical calculations can predict various spectra.

Vibrational Spectra: The calculation of harmonic vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). Comparing these with experimental NMR data is a standard method for structure verification.

Electronic Spectra: TD-DFT can be used to calculate the energies of electronic transitions, which correspond to absorption peaks in the UV-Vis spectrum. This helps in understanding the electronic structure and the nature of the molecular orbitals involved (e.g., HOMO-LUMO transitions).

For many organic molecules, including isomers and related heterocyclic systems, such comparative studies have proven invaluable for confirming structures and understanding their electronic properties. researchgate.net However, a lack of both experimental and computational data for this compound precludes such a comparative analysis at this time.

Q & A

Q. Table 1: Key Techniques for Advanced Studies

| Research Goal | Recommended Methods | Validation Criteria |

|---|---|---|

| Structural Elucidation | X-ray crystallography, 2D-NMR | R-factor < 0.05, spectral match to DFT |

| Mechanistic Analysis | KIE studies, in situ spectroscopy | Linear free-energy relationships (LFER) |

| Biological Activity Screening | Molecular docking, in vitro assays | IC consistency across replicates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.